Ethyl 4-methoxybenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxybenzofuran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-methoxybenzofuran-2-carboxylic acid, while reduction can produce ethyl 4-amino-benzofuran-2-carboxylate .
Scientific Research Applications
Ethyl 4-methoxybenzofuran-2-carboxylate has several scientific research applications, including:
Biology: Benzofuran derivatives, including this compound, are investigated for their biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug development for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some benzofuran compounds inhibit the activity of certain enzymes involved in disease processes, while others may bind to receptors and modulate their activity .
Comparison with Similar Compounds
Ethyl 4-methoxybenzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has a nitro group instead of a methoxy group, which affects its chemical reactivity and biological activity.
Ethyl 4-amino-benzofuran-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3 |
InChI Key |
MABZLWMXXLPAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.